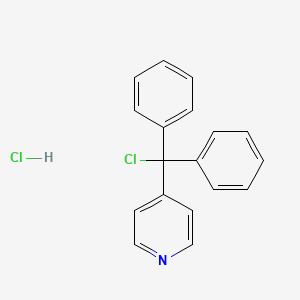

4-(Chlorodiphenylmethyl)pyridine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-[chloro(diphenyl)methyl]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN.ClH/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17;/h1-14H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFRMXNBDKQMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Chlorodiphenylmethyl)pyridine Hydrochloride: A Comprehensive Technical Guide

Executive Summary

4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS: 64991-61-3) is a highly specialized, dual-functional chemical reagent widely utilized in advanced organic synthesis, medicinal chemistry, and materials science[1]. Structurally, it features a highly reactive chlorodiphenylmethyl moiety—a pyridine-substituted analog of the classical trityl (triphenylmethyl) group—coupled with a pyridine ring[1].

The compound is deliberately supplied as a hydrochloride salt to mask the nucleophilicity of the pyridine nitrogen[1]. This critical structural feature prevents unwanted intermolecular self-condensation between the electrophilic carbon-chlorine center and the pyridine nitrogen of adjacent molecules, ensuring stability during storage and precise control during complex synthetic workflows.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility, reactivity, and behavior in biphasic reaction systems. The high LogP value indicates significant hydrophobicity, necessitating the use of polar aprotic or chlorinated solvents for optimal dissolution[1].

Table 1: Core Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | 4-(Chlorodiphenylmethyl)pyridine hydrochloride |

| CAS Registry Number | 64991-61-3 |

| Molecular Formula | C₁₈H₁₅Cl₂N |

| Molecular Weight | 316.224 g/mol |

| Exact Mass | 315.05800 Da |

| Computed LogP | 5.41 (Highly Hydrophobic) |

| Precursor Intermediate | Diphenyl(pyridin-4-yl)methanol (CAS: 1620-30-0) |

| Primary Reactivity | Electrophilic SN1 substitution, Electron Transfer |

Data sourced from standardized chemical registries and structural analyses[1],[2].

Structural and Mechanistic Reactivity

The utility of 4-(Chlorodiphenylmethyl)pyridine hydrochloride stems from the orthogonal reactivity of its two primary functional zones:

The Pyridine Nitrogen Center

In the free base form, the nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it both basic and nucleophilic[1]. In the hydrochloride salt form, this lone pair is protonated. This protonation serves a dual mechanistic purpose:

-

Electrophilic Shift: It renders the pyridine ring highly electron-withdrawing, further destabilizing the C-Cl bond and promoting reactivity.

-

Autocatalysis Prevention: It significantly diminishes the nitrogen's basicity and nucleophilicity, preventing the molecule from polymerizing with itself[1].

To utilize the pyridine nitrogen as a coordination site for metal catalysts or ligands, the salt must be neutralized with a mild base (e.g., Na₂CO₃) to liberate the free base[1].

The Chlorodiphenylmethyl Moiety

The carbon-chlorine bond is the primary disconnection point for functionalization[1]. Because the central carbon is flanked by two phenyl rings and one pyridine ring, the dissociation of the chloride ion yields a highly resonance-stabilized carbocation. Consequently, this molecule predominantly undergoes SN1-type nucleophilic substitutions . It is an exceptional reagent for introducing bulky, lipophilic diphenylmethyl groups onto target molecules, a common strategy in Structure-Activity Relationship (SAR) probing to enhance drug target affinity[3].

Synthetic Methodologies

The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride relies on a robust, three-step retrosynthetic pathway starting from commercially available 4-benzoylpyridine[1].

Synthetic workflow of 4-(Chlorodiphenylmethyl)pyridine HCl from 4-benzoylpyridine.

Step-by-Step Synthetic Protocol

-

Grignard Addition: Phenylmagnesium bromide is added dropwise to a solution of 4-benzoylpyridine in anhydrous tetrahydrofuran (THF) at 0°C under an inert argon atmosphere. This forms the magnesium alkoxide intermediate[1].

-

Hydrolysis: The reaction is quenched with aqueous acid (e.g., saturated NH₄Cl) to neutralize the alkoxide, yielding the crucial tertiary alcohol intermediate, Diphenyl(pyridin-4-yl)methanol[1],[2].

-

Chlorination: The purified alcohol is reacted with an excess of thionyl chloride (SOCl₂) at room temperature. The hydroxyl group is converted to a chlorine atom, releasing SO₂ and HCl gas as byproducts to yield the free base[1].

-

Salt Formation: The free base is dissolved in a non-polar solvent, and anhydrous HCl gas (or a concentrated HCl solution) is introduced to precipitate the final 4-(Chlorodiphenylmethyl)pyridine hydrochloride salt[1].

Advanced Applications & Reaction Pathways

Beyond standard nucleophilic substitution, this compound has gained traction in advanced catalytic and single-electron transfer (SET) methodologies.

Halide-Coupled Double Electron Transfer

Recent advancements in organoboron chemistry have utilized 4-(chlorodiphenylmethyl)pyridine in complex electron transfer reactions. When reacted with electron-rich ditriflato-diboranes (acting as stable surrogates for elusive dications), the compound undergoes a halide-coupled double electron transfer[4],[5]. This demonstrates the compound's ability to act not just as an electrophile, but as a redox-active participant in metallomimetic chemistry[4].

Divergent reactivity and application pathways of the chlorodiphenylmethyl scaffold.

Experimental Workflows: Self-Validating SN1 Protocol

To ensure reproducibility and trustworthiness, the following is a self-validating protocol for utilizing 4-(Chlorodiphenylmethyl)pyridine hydrochloride in the alkylation of a secondary amine.

Objective: Synthesize a diphenylmethyl-functionalized amine derivative.

Procedure:

-

Preparation of the Free Base (In Situ):

-

Suspend 1.0 eq of 4-(Chlorodiphenylmethyl)pyridine hydrochloride in anhydrous dichloromethane (DCM).

-

Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The first equivalent of DIPEA neutralizes the HCl salt, generating the free base in situ. The remaining 1.5 eq serves as a proton sponge for the subsequent substitution step.

-

-

Nucleophilic Addition:

-

Add 1.2 eq of the target secondary amine.

-

Stir the reaction mixture at room temperature for 12–24 hours under a nitrogen atmosphere.

-

-

In-Process Validation (TLC):

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The consumption of the UV-active starting material (which typically runs higher on the silica plate due to its high LogP) validates reaction progress.

-

-

Workup and Isolation:

-

Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Final Validation:

-

Purify via flash column chromatography. Validate the final structure using ¹H-NMR, specifically looking for the disappearance of the highly deshielded amine proton and the integration of the newly introduced aromatic phenyl/pyridine protons.

-

References

-

ResearchGate. "Reaction between 2 and 4‐chlorodiphenylmethyl‐pyridine to give 4‐Cl(OTf)2, the product of double triflate substitution and halide‐coupled double electron transfer." ResearchGate. Available at: [Link]

-

ResearchGate. "Halide‐Coupled Double Electron Transfer with Electron‐Rich Diboranes." ResearchGate. Available at: [Link]

Sources

4-(Chlorodiphenylmethyl)pyridine hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride

Introduction

4-(Chlorodiphenylmethyl)pyridine hydrochloride is a heterocyclic organic compound of significant interest to researchers and drug development professionals. Its structure, featuring a pyridine ring substituted at the 4-position with a diphenylmethyl chloride (benzhydryl chloride) group, makes it a versatile and valuable intermediate in organic synthesis. The presence of a reactive benzylic chloride and a basic pyridine nitrogen, which is protonated in the hydrochloride salt form, provides multiple sites for chemical modification.

This guide offers a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. As a Senior Application Scientist, the following sections synthesize fundamental chemical principles with practical, field-proven insights, providing a robust resource for professionals engaged in synthetic chemistry and pharmaceutical development. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating through rigorous analytical characterization.

Molecular Structure and Physicochemical Properties

The foundational attributes of 4-(Chlorodiphenylmethyl)pyridine hydrochloride are its molecular architecture and resulting physical properties. The molecule consists of a central tetrahedral carbon atom bonded to a pyridine ring, two phenyl rings, and a chlorine atom. In its hydrochloride salt form, the nitrogen atom of the pyridine ring is protonated.

Caption: Molecular structure of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.

Quantitative data for this compound are summarized in the table below, providing essential information for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 64991-61-3 | [1] |

| Molecular Formula | C₁₈H₁₅Cl₂N | [2] |

| Molecular Weight | 316.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Generic |

| LogP | 5.41 | [1] |

| InChI Key | SZFRMXNBDKQMLD-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is a multi-step process that relies on fundamental organic reactions. A common and logical retrosynthetic analysis identifies Diphenyl(pyridin-4-yl)methanol as the key intermediate, which can be disconnected back to 4-Benzoylpyridine and a phenyl organometallic reagent.[1]

Sources

Synthesis and Mechanistic Evaluation of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride: A Comprehensive Guide

Executive Summary

4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) is a highly specialized synthetic intermediate characterized by a bulky trityl-like core where one phenyl ring is replaced by a 4-pyridyl moiety. With a computed LogP of 5.41 indicating significant hydrophobicity, this compound is a critical building block in medicinal chemistry for generating Structure-Activity Relationship (SAR) probes and constructing fused heterocyclic systems[1]. Beyond traditional drug discovery, its highly labile carbon-chlorine bond has positioned it as a premier substrate in modern photocatalysis, specifically in halide-coupled double electron transfer reactions[2].

This whitepaper details the retrosynthetic logic, step-by-step methodologies, and the fundamental chemical causality required to synthesize this compound with high fidelity.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride relies on a highly efficient, two-stage disconnection approach. The target molecule is conceptually deconstructed by first targeting the carbon-chlorine bond, and subsequently the carbon-carbon bond linking the phenyl group to the central sp³ carbon[1].

Caption: Stepwise synthetic flow for 4-(Chlorodiphenylmethyl)pyridine HCl.

The Causality Behind the Chemistry

-

Grignard Addition (C-C Bond Formation): The reaction between 4-Benzoylpyridine and Phenylmagnesium bromide must be conducted in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The oxygen lone pairs in these solvents coordinate with the electrophilic magnesium atom, stabilizing the Grignard reagent and preventing its premature degradation[1].

-

Chlorination (C-Cl Bond Formation): Thionyl chloride (SOCl₂) is the reagent of choice for converting the intermediate tertiary alcohol to the chloride. The reaction proceeds via a chlorosulfite intermediate that decomposes through an S_N1/S_Ni pathway. This is highly favored due to the extreme thermodynamic stability of the diphenyl(pyridin-4-yl)methyl carbocation[1]. Furthermore, the byproducts (SO₂ and HCl) are gaseous, driving the reaction forward via Le Chatelier’s principle and eliminating the need for complex chromatographic purification.

-

Salt Stabilization (The Anti-Alkylation Imperative): In its free base form, the sp² hybridized nitrogen of the pyridine ring is highly nucleophilic, while the chlorodiphenylmethyl carbon is highly electrophilic. If left unprotonated, the molecule is susceptible to intermolecular self-alkylation (polymerization). Converting the free base to a hydrochloride salt protonates the nitrogen, rendering it electrophilic and non-nucleophilic, thereby "locking" the molecule into a stable, handleable state[1].

Caption: Logic for hydrochloride salt formation to prevent self-alkylation.

Step-by-Step Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating physical cues that confirm reaction progression.

Protocol 1: Synthesis of Diphenyl(pyridin-4-yl)methanol

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with inert gas (N₂ or Ar).

-

Reaction: Dissolve 4-Benzoylpyridine (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Addition: Add Phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise over 30 minutes. Self-Validation Cue: A distinct color shift typically occurs as the Grignard reagent coordinates and attacks the carbonyl.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Crucial Logic: Avoid strong aqueous acids (like HCl) at this stage, as they will protonate the pyridine ring, pulling the product into the aqueous layer and complicating extraction. Extract the aqueous layer with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the tertiary alcohol[1].

Protocol 2: Chlorination to 4-(Chlorodiphenylmethyl)pyridine

-

Preparation: Equip a flask with a reflux condenser and route the exhaust through a gas scrubber (containing 1M NaOH) to neutralize acidic byproducts.

-

Reaction: Dissolve the crude Diphenyl(pyridin-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C.

-

Addition: Slowly add Thionyl chloride (SOCl₂, 1.5 eq) dropwise.

-

Propagation: Heat the reaction to a gentle reflux (40 °C) for 2 hours. Self-Validation Cue: The reaction is complete when the vigorous evolution of SO₂ and HCl gas ceases.

-

Workup: Concentrate the mixture under reduced pressure to remove the DCM and any unreacted, volatile SOCl₂, yielding the crude free base[1].

Protocol 3: Hydrochloride Salt Formation

-

Reaction: Dissolve the crude 4-(Chlorodiphenylmethyl)pyridine free base in anhydrous diethyl ether and cool to 0 °C.

-

Precipitation: Add a solution of 2.0 M HCl in diethyl ether dropwise under vigorous stirring.

-

Isolation: Self-Validation Cue: An immediate white or off-white precipitate will form, confirming the neutralization of the pyridine nitrogen. Continue addition until precipitation ceases. Filter the solid via vacuum filtration, wash with cold anhydrous ether, and dry under high vacuum[1].

Quantitative Data & Reaction Optimization

The following table aggregates the optimized parameters and expected yields for the synthetic workflow, providing a benchmark for process scale-up.

| Reaction Step | Primary Reagents | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) | Self-Validation Cue |

| Grignard Addition | 4-Benzoylpyridine, PhMgBr (1.2 eq) | Anhydrous THF | 0 → 25 | 4 | 85 - 90 | Color shift; TLC (UV active) |

| Chlorination | Tertiary Alcohol, SOCl₂ (1.5 eq) | Anhydrous DCM | 40 (Reflux) | 2 | 92 - 95 | Cessation of SO₂/HCl gas evolution |

| Salt Formation | Free Base, 2.0M HCl in Et₂O | Diethyl Ether | 0 | 0.5 - 1 | > 95 | Immediate white precipitate formation |

Advanced Applications: SAR Probes and Electron Transfer

While traditionally utilized for constructing rigid, fused heterocyclic systems in drug discovery[1], 4-(Chlorodiphenylmethyl)pyridine has recently emerged as a highly valuable substrate in advanced photocatalysis.

According to recent studies on photoinduced radical borylation, the compound's highly labile C-Cl bond allows it to act as a potent electron acceptor. When paired with electron-rich diboranes (such as ditriflato-diborane B₂(μ-hpp)₂(OTf)₂), it forms an Electron-Donor-Acceptor (EDA) complex. Upon photoexcitation, the complex undergoes a halide-coupled double electron transfer, cleaving the C-Cl bond to generate a highly stable trityl-type radical[2]. This methodology bypasses the need for traditional transition-metal catalysts, opening new avenues for the late-stage functionalization of complex pharmaceuticals.

Caption: Halide-coupled double electron transfer via diborane complexes.

References

- 4-(Chlorodiphenylmethyl)

- Source: ResearchGate (Lutao Bai, Lei Jiao, et al.)

Sources

An In-depth Technical Guide to the Core Precursors for 4-(Chlorodiphenylmethyl)pyridine Hydrochloride Synthesis

Introduction

4-(Chlorodiphenylmethyl)pyridine hydrochloride, a quaternary ammonium salt with the CAS registry number 64991-61-3, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and materials science building blocks.[1][2] Its molecular architecture, featuring a pyridine ring linked to a diphenylmethyl chloride moiety, provides a versatile scaffold for developing novel chemical entities. This guide offers a comprehensive exploration of the primary synthetic precursors and methodologies for its preparation, designed for researchers, scientists, and professionals in drug development.

A retrosynthetic analysis of 4-(chlorodiphenylmethyl)pyridine hydrochloride logically points to its free base, 4-(chlorodiphenylmethyl)pyridine. The key disconnection lies at the carbon-chlorine bond, leading back to the tertiary alcohol, diphenyl(pyridin-4-yl)methanol.[1] This alcohol stands as a critical intermediate, and its synthesis is a focal point of this guide.

Core Precursors and Synthetic Strategies

The construction of 4-(chlorodiphenylmethyl)pyridine hydrochloride hinges on the efficient synthesis of its key precursors. The two principal approaches to the core intermediate, diphenyl(pyridin-4-yl)methanol, involve either a Grignard reaction or a Friedel-Crafts reaction to form the diaryl ketone intermediate, 4-benzoylpyridine, followed by reduction.

I. Synthesis of Diphenyl(pyridin-4-yl)methanol

A. Grignard Reaction Pathway

The Grignard reaction offers a classic and effective route for creating the carbon-carbon bond between the pyridine ring and the diphenylmethyl group. This method typically involves the reaction of a phenylmagnesium halide with a 4-substituted pyridine derivative.

Key Precursors:

-

4-Cyanopyridine or Pyridine-4-carboxaldehyde: These serve as the electrophilic pyridine source.

-

Bromobenzene or Chlorobenzene: These are the precursors for the phenyl Grignard reagent.

-

Magnesium turnings: Essential for the formation of the Grignard reagent.

Reaction Principle: The synthesis begins with the formation of phenylmagnesium bromide from bromobenzene and magnesium turnings in an anhydrous ether solvent like THF.[3][4][5] The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of the nitrile or aldehyde group on the pyridine ring.[3] Subsequent acidic workup hydrolyzes the intermediate to yield diphenyl(pyridin-4-yl)methanol.

Caption: Grignard reaction pathway for diphenyl(pyridin-4-yl)methanol synthesis.

B. Friedel-Crafts Acylation and Reduction Pathway

An alternative and widely used industrial method involves the Friedel-Crafts acylation of benzene with a 4-pyridinecarbonyl derivative, followed by the reduction of the resulting ketone.[6][7]

Key Precursors:

-

Benzene: The aromatic substrate.

-

4-Pyridinecarbonyl chloride or 4-Pyridinecarboxylic acid: The acylating agent.

-

Aluminum chloride (AlCl3): A strong Lewis acid catalyst.[6]

-

A reducing agent (e.g., Sodium Borohydride): For the reduction of the ketone.

Reaction Principle: The Friedel-Crafts acylation proceeds via the formation of an acylium ion from 4-pyridinecarbonyl chloride and aluminum chloride. This electrophile then attacks the benzene ring to form 4-benzoylpyridine.[6] Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of AlCl3 is typically required. The resulting 4-benzoylpyridine is then reduced to diphenyl(pyridin-4-yl)methanol using a suitable reducing agent like sodium borohydride.

Caption: Friedel-Crafts acylation and reduction pathway.

II. Chlorination of Diphenyl(pyridin-4-yl)methanol

The final step in the synthesis of the free base is the conversion of the hydroxyl group in diphenyl(pyridin-4-yl)methanol to a chlorine atom.

Key Reagents:

-

Thionyl chloride (SOCl₂): A common and effective chlorinating agent.[1]

-

Triethylamine: Often used as a base to neutralize the HCl byproduct.[8]

Reaction Principle: The reaction of the alcohol with thionyl chloride readily produces 4-(chlorodiphenylmethyl)pyridine, with sulfur dioxide and hydrogen chloride as byproducts.[1] The use of a base like triethylamine can help to drive the reaction to completion and prevent unwanted side reactions.

III. Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which is typically achieved by treating the free base, 4-(chlorodiphenylmethyl)pyridine, with hydrochloric acid.[1] This increases the compound's stability and water solubility, which is often desirable for pharmaceutical applications.

Quantitative Data Summary

| Precursor/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Synthetic Route |

| 4-Benzoylpyridine | C₁₂H₉NO | 183.21 | 14548-46-0 | Friedel-Crafts Acylation |

| Diphenyl(pyridin-4-yl)methanol | C₁₈H₁₅NO | 261.32 | 1620-30-0 | Grignard or Reduction |

| 4-(Chlorodiphenylmethyl)pyridine | C₁₈H₁₄ClN | 279.76 | 42362-54-9 | Chlorination |

| Final Product | C₁₈H₁₅Cl₂N | 316.22 | 64991-61-3 | Salt Formation |

Experimental Protocols

Protocol 1: Synthesis of Diphenyl(pyridin-4-yl)methanol via Grignard Reaction

Materials:

-

Magnesium turnings (1.2 equivalents)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Bromobenzene (1.0 equivalent)

-

Pyridine-4-carboxaldehyde (0.9 equivalents)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of bromobenzene in anhydrous THF in the dropping funnel. Add a small portion of the bromobenzene solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux. Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux. After addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.[3][4]

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve pyridine-4-carboxaldehyde in anhydrous THF and add it dropwise to the cooled Grignard reagent. Maintain the low temperature to favor 1,2-addition. After the addition, remove the ice bath and stir at room temperature for 1-2 hours.[9]

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9]

Protocol 2: Synthesis of 4-Benzoylpyridine via Friedel-Crafts Acylation

Materials:

-

4-Pyridinecarbonyl chloride hydrochloride (1.0 equivalent)

-

Aluminum chloride (2.2 equivalents)

-

Benzene (solvent and reactant)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend 4-pyridinecarbonyl chloride hydrochloride in benzene.

-

Addition of Catalyst: Cool the suspension and add aluminum chloride portion-wise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Make the aqueous solution basic with a sodium hydroxide solution and extract with an organic solvent like dichloromethane.

-

Purification: Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure. The crude 4-benzoylpyridine can be purified by recrystallization or column chromatography.

Protocol 3: Chlorination of Diphenyl(pyridin-4-yl)methanol

Materials:

-

Diphenyl(pyridin-4-yl)methanol (1.0 equivalent)

-

Thionyl chloride (1.15 equivalents)

-

Benzene (solvent)

-

Triethylamine (1.5 equivalents)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, suspend diphenyl(pyridin-4-yl)methanol in benzene.[8]

-

Addition of Thionyl Chloride: Heat the suspension to 50°C and add thionyl chloride. Reflux the mixture for 1 hour.[8]

-

Neutralization: Cool the resulting solution to room temperature and add triethylamine. Stir the mixture for several hours.[8]

-

Isolation: Filter the reaction mixture and concentrate the filtrate to obtain the crude 4-(chlorodiphenylmethyl)pyridine.[8]

Conclusion

The synthesis of 4-(chlorodiphenylmethyl)pyridine hydrochloride is a multi-step process that relies on well-established organic reactions. The choice of synthetic route, particularly for the key intermediate diphenyl(pyridin-4-yl)methanol, will depend on factors such as the availability of starting materials, desired scale of production, and purification considerations. Both the Grignard and Friedel-Crafts pathways offer reliable methods for obtaining this crucial precursor. Careful control of reaction conditions and appropriate purification techniques are essential for achieving high yields and purity of the final product. This guide provides a foundational understanding of the core precursors and methodologies, empowering researchers to confidently approach the synthesis of this important chemical intermediate.

References

-

Shiao, M. J., & Chia, Y. H. (1991). A Facile Synthesis of 4-Benzylpyridines by Regiospecific Addition of Substituted Benzylic Grignard Reagents to Pyridinium Salts. Synthetic Communications, 21(3), 401-406. (URL: [Link])

-

Grignard Reaction - Web Pages. (URL: [Link])

-

A Facile Synthesis of 4-Benzylpyridines by Regiospecific Addition of Substituted Benzylic Griganard Reagents to Pyridinium Salts - Taylor & Francis. (URL: [Link])

-

4-Benzylpiperidine - Wikipedia. (URL: [Link])

- CN105085378A - Synthetic method of 4-(chloromethyl)

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

Friedel–Crafts reaction. (URL: [Link])

-

Synthesis of diphenyl(4-pyridyl)methyl chloride - PrepChem.com. (URL: [Link])

-

4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem - NIH. (URL: [Link])

-

Friedel-Crafts Alkylation Reaction - Mettler Toledo. (URL: [Link])

Sources

- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]

- 2. CAS#:64991-61-3 | 4-[chloro(diphenyl)methyl]pyridine,hydrochloride | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. bohr.winthrop.edu [bohr.winthrop.edu]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Mechanistic Profiling and Synthetic Utility of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry and rational drug design, 4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) occupies a unique niche. Unlike active pharmaceutical ingredients (APIs) that possess a direct biological mechanism of action, this compound functions as a highly reactive, electrophilic pharmacophore precursor[1]. Its primary "mechanism of action" lies in its chemical reactivity—specifically, its ability to undergo controlled nucleophilic substitution to transfer the bulky, lipophilic 4-(diphenylmethyl)pyridine moiety onto target scaffolds[2]. This whitepaper dissects the dual-nature reactivity of this compound, its role in synthesizing structure-activity relationship (SAR) probes, and the self-validating protocols required to harness its potential in drug development.

Chemical Mechanism of Action: The Reactivity Profile

The utility of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is governed by two critical structural features: the highly polarized carbon-chlorine (C-Cl) bond and the protonated pyridine nitrogen.

Benzhydryl Carbon Dynamics (SN1/SN2 Pathways)

The primary site of reactivity is the benzhydryl carbon. The C-Cl bond is highly polarized and prone to heterolytic cleavage. When this bond dissociates, it forms a carbocation that is exceptionally stabilized by resonance delocalization across the two phenyl rings and the pyridine ring[3].

-

SN1 Pathway: In polar protic or polar aprotic solvents, the reaction proceeds via a stable carbocation intermediate. This is the dominant mechanism when reacting with weaker nucleophiles[3].

-

SN2 Pathway: In the presence of strong nucleophiles and less ionizing solvents, a concerted substitution occurs. Computational Density Functional Theory (DFT) studies indicate that the transition state geometry is highly dependent on the steric bulk of the incoming nucleophile[3].

Pyridinium Core Modulation

In its hydrochloride salt form, the lone pair of electrons on the pyridine nitrogen (in an sp² hybrid orbital) is protonated[1]. This protonation serves a dual mechanistic purpose:

-

Suppression of Nucleophilicity: It prevents the pyridine nitrogen from acting as a nucleophile, thereby inhibiting self-polymerization or unwanted side reactions during storage[1].

-

Electrophilic Enhancement: The pyridinium ion withdraws electron density from the benzhydryl carbon, further increasing its electrophilicity and facilitating halide-coupled double electron transfer reactions, as demonstrated in recent metallomimetic studies involving electron-rich diboranes[4].

Chemical mechanism of action: Electrophilic substitution pathways for SAR probe synthesis.

Pharmacological Applications: Derivative MoA

While the precursor itself is a chemical reagent, the derivatives synthesized from it exhibit potent biological mechanisms of action. The introduction of the diphenylmethyl (benzhydryl) moiety provides a massive lipophilic anchor that interacts with hydrophobic pockets in target proteins[2].

Quantitative Data & Target Interactions

| Property / Parameter | Value / Description | Mechanistic Implication in Drug Design |

| Molecular Weight | 316.224 g/mol [1] | Optimal size for a modular pharmacophore building block. |

| LogP (Computed) | 5.41[1] | High lipophilicity; drives strong hydrophobic interactions in target binding sites. |

| Exact Mass | 315.05800[1] | Crucial for high-resolution LC-MS validation during derivative synthesis. |

| hBChE Inhibition (Derivative) | IC₅₀ ≈ 0.828 µM[2] | The bulky moiety perfectly occupies the hydrophobic gorge of human butyrylcholinesterase. |

| Carbonic Anhydrase (CA) | Isoform-dependent[2] | Pyrazolo-pyridine sulfonamide derivatives act as potent CA inhibitors (hCA I, II, IX, XII). |

Experimental Protocols: Self-Validating Systems

To successfully utilize 4-(Chlorodiphenylmethyl)pyridine hydrochloride in drug discovery, the experimental design must account for its high reactivity and moisture sensitivity. The following protocols are engineered as self-validating systems.

Protocol 1: Nucleophilic Substitution for SAR Probe Synthesis

Objective: Covalently link the 4-(diphenylmethyl)pyridine moiety to a primary amine target scaffold.

-

Reagent Preparation & Atmosphere Control:

-

Action: Suspend 1.0 eq of 4-(Chlorodiphenylmethyl)pyridine hydrochloride in anhydrous Dichloromethane (DCM) under a continuous Argon atmosphere.

-

Causality: The highly electrophilic C-Cl bond is susceptible to hydrolysis. Ambient moisture will act as a competing nucleophile, converting the starting material into the inactive tertiary alcohol, diphenyl(pyridin-4-yl)methanol[1].

-

-

In-Situ Free-Basing:

-

Action: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

-

Causality: The hydrochloride salt must be neutralized to liberate the free base[3]. DIPEA is chosen specifically because its steric hindrance prevents it from acting as a competing nucleophile against the benzhydryl carbon.

-

-

Nucleophile Coupling:

-

Action: Add 1.1 eq of the target primary amine. Elevate the temperature to 40°C (reflux) for 4 hours.

-

Causality: Heating provides the activation energy required to overcome the steric bulk of the diphenylmethyl group during the substitution event.

-

-

Self-Validation Check (LC-MS):

-

Action: Withdraw a 10 µL aliquot, quench in LC-grade Methanol, and inject into the LC-MS.

-

Validation: The system is validated if the starting material mass (m/z 280 for the free base cation) is entirely consumed and replaced by the expected[M+H]+ of the conjugated product. If m/z 262 (the alcohol byproduct) dominates, the anhydrous integrity of the system was compromised.

-

Protocol 2: Kinetic Assay for hBChE Inhibition

Objective: Evaluate the biological mechanism of action of the synthesized derivative.

-

Equilibration Phase:

-

Action: Incubate the synthesized derivative (0.1 µM to 10 µM) with human butyrylcholinesterase (hBChE) in 0.1 M phosphate buffer (pH 8.0) for 15 minutes at 37°C before adding the substrate (butyrylthiocholine).

-

Causality: The bulky, highly lipophilic (LogP > 5) diphenylmethyl group requires time to navigate and fully seat itself within the deep hydrophobic gorge of the hBChE enzyme[2]. Skipping pre-incubation leads to falsely elevated IC₅₀ values.

-

-

Kinetic Monitoring (Ellman's Method):

-

Action: Add DTNB (Ellman's reagent) and the substrate. Monitor absorbance at 412 nm continuously for 5 minutes.

-

Validation: The assay is self-validating if the uninhibited control well yields a perfectly linear absorbance increase (R² > 0.99). A non-linear control indicates enzyme degradation, invalidating the entire plate.

-

Self-validating experimental workflow for synthesizing and testing diphenylmethyl derivatives.

Sources

The Pharmacological Profile of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride Derivatives: A Technical Guide to Antihistaminic and Anticholinergic Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 4-(chlorodiphenylmethyl)pyridine hydrochloride scaffold is a significant pharmacophore in medicinal chemistry, primarily recognized as a key structural component of first-generation ethanolamine antihistamines.[1][2] Its derivatives have been a cornerstone in the development of agents targeting allergic reactions and other conditions. This technical guide provides an in-depth exploration of the biological activities of 4-(chlorodiphenylmethyl)pyridine hydrochloride derivatives, with a primary focus on their antihistaminic and anticholinergic properties.

The versatile reactivity of 4-(chlorodiphenylmethyl)pyridine hydrochloride makes it a valuable intermediate for the synthesis of a wide array of derivatives, allowing for systematic structure-activity relationship (SAR) studies.[3] While extensive pharmacological data on the parent compound itself is limited in publicly available literature, its close structural analogy to well-characterized drugs, such as Carbinoxamine, provides a strong foundation for understanding its biological potential.[1][2] Carbinoxamine, an ethanolamine-type antihistamine, features the 4-chlorodiphenylmethyl)pyridine core and is known for its efficacy in treating allergic conditions like hay fever and urticaria.[4][5] This guide will leverage the well-established pharmacology of Carbinoxamine and related compounds to elucidate the expected biological activities of 4-(chlorodiphenylmethyl)pyridine hydrochloride derivatives.

This document will delve into the mechanisms of action, present detailed experimental protocols for activity assessment, and discuss the structure-activity relationships that govern the potency and selectivity of these compounds.

Antihistaminic Activity: Targeting the Histamine H1 Receptor

Derivatives of 4-(chlorodiphenylmethyl)pyridine are expected to exhibit significant antihistaminic activity by acting as inverse agonists at the histamine H1 receptor.[6] This activity is central to their therapeutic utility in allergic conditions.

Mechanism of Action

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to four subtypes of G protein-coupled receptors (GPCRs), with the H1 receptor being primarily responsible for the symptoms of allergy.[7] Upon activation by histamine, the H1 receptor, coupled to Gq/11 proteins, initiates a signaling cascade involving the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological manifestations of an allergic reaction, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[8]

4-(Chlorodiphenylmethyl)pyridine derivatives, like other first-generation antihistamines, are believed to competitively antagonize histamine at the H1 receptor, stabilizing the inactive conformation of the receptor and thereby blocking the downstream signaling cascade.[1][9] This action prevents or alleviates the symptoms of histamine-mediated allergic reactions.

Experimental Protocols for Evaluation of Anticholinergic Activity

-

Muscarinic Receptor Binding Assays: Similar to H1 receptor binding assays, these are used to determine the affinity of the test compounds for the different muscarinic receptor subtypes.

-

Objective: To determine the binding affinity (Ki) of the derivatives for M1, M2, and M3 receptors.

-

Methodology:

-

Prepare cell membranes from tissues or cell lines expressing specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, rat heart for M2, guinea pig ileum for M3). [10] 2. Use subtype-selective radioligands (e.g., [3H]pirenzepine for M1, [3H]AF-DX 384 for M2, [3H]4-DAMP for M3) in competition binding experiments with the test compounds. [11] 3. Calculate Ki values to determine the affinity and selectivity profile of the derivatives.

-

-

-

Isolated Tissue Assays (Organ Bath Studies): These functional assays measure the ability of the compounds to inhibit acetylcholine-induced smooth muscle contraction.

-

Guinea Pig Ileum Contraction Assay: [12] * Objective: To evaluate the antagonistic effect on M3 muscarinic receptors in a smooth muscle preparation.

-

Methodology:

-

Mount a segment of guinea pig ileum in an organ bath containing a physiological salt solution.

-

Record the isometric contractions of the tissue.

-

Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine).

-

In the presence of the test compound, repeat the agonist concentration-response curve.

-

Determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. This value is a measure of the antagonist's potency.

-

-

-

-

Antagonism of Pilocarpine-Induced Salivation in Mice:

-

Objective: To assess the in vivo anticholinergic (antisialagogue) effect of the derivatives.

-

Methodology:

-

Administer the test compound to mice.

-

After a set time, inject the mice with the muscarinic agonist pilocarpine to induce salivation.

-

Collect and weigh the saliva produced over a specific period.

-

Calculate the percentage of inhibition of salivation compared to a control group.

-

-

| Assay | Parameter Measured | Typical Model | Key Outcome |

| In Vitro | |||

| Receptor Binding | Binding affinity (Ki) for M1, M2, M3 | Cell membranes expressing muscarinic receptors | Potency and selectivity |

| Guinea Pig Ileum Contraction | Antagonist potency (pA2) | Isolated guinea pig ileum | Functional antagonism at M3 receptors |

| In Vivo | |||

| Pilocarpine-Induced Salivation | Inhibition of salivation | Mice | In vivo antisialagogue effect |

Conclusion and Future Directions

The 4-(chlorodiphenylmethyl)pyridine hydrochloride scaffold is a well-established pharmacophore with significant potential for the development of compounds with potent antihistaminic and anticholinergic activities. Based on the strong structural and pharmacological similarities to Carbinoxamine, derivatives of this scaffold are expected to act as H1 receptor inverse agonists and muscarinic receptor antagonists.

Future research in this area should focus on the synthesis and pharmacological evaluation of novel derivatives to establish a comprehensive structure-activity relationship for this specific scaffold. Key areas for investigation include:

-

Quantitative Pharmacological Profiling: Obtaining precise binding affinities (Ki values) and functional potencies (IC50, pA2 values) for a series of 4-(chlorodiphenylmethyl)pyridine derivatives at both histamine and muscarinic receptors.

-

Selectivity Studies: Investigating the selectivity of new derivatives for the H1 receptor over other histamine receptor subtypes and for different muscarinic receptor subtypes.

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds, as well as their in vivo efficacy and duration of action.

-

Reduction of CNS Side Effects: Designing derivatives with reduced ability to cross the blood-brain barrier to minimize sedative and other central nervous system side effects, a common limitation of first-generation antihistamines.

By systematically exploring the chemical space around the 4-(chlorodiphenylmethyl)pyridine core, researchers can potentially develop novel therapeutic agents with improved efficacy, selectivity, and safety profiles for the treatment of allergic and other related disorders.

References

-

PubChem. Carbinoxamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Carbinoxamine. [Link]

-

BioComp Pharma. Carbinoxamine Maleate. [Link]

-

GlobalRx. Clinical Profile of Carbinoxamine PD 4mg/5mL Solution. [Link]

-

Veeprho. Carbinoxamine Impurities and Related Compound. [Link]

-

Wikipedia. Chlorphenoxamine. [Link]

-

ResearchGate. (PDF) Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. [Link]

-

Drugs.com. Chlo Hist Disease Interactions. [Link]

-

SMPDB. Chlorphenoxamine H1-Antihistamine Action. [Link]

-

PubMed Central. HIGH AFFINITY ACYLATING ANTAGONISTS FOR MUSCARINIC RECEPTORS. [Link]

-

University of Babylon. :Muscarinic Antagonists. [Link]

-

Wikipedia. H1 antagonist. [Link]

-

ResearchGate. Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]

-

PubMed. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. [Link]

-

Inxight Drugs. CHLORPHENOXAMINE. [Link]

-

PubMed Central. A further search for selective antagonists at M2-muscarinic receptors. [Link]

-

MDPI. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. [Link]

-

eScholarship. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. [Link]

-

ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

PubMed Central. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]

-

PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

-

PubMed Central. Structure of the human histamine H1 receptor complex with doxepin. [Link]

-

PubMed. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. [Link]

-

ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. [Link]

-

PubMed. Changes in pH differently affect the binding properties of histamine H1 receptor antagonists. [Link]

-

PubMed. Effects of H1 Antagonists on Cholinomimetic-Induced Tremulous Jaw Movements: Studies of Diphenhydramine, Doxepin, and Mepyramine. [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

-

MDPI. Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines. [Link]

-

PubMed. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane. [Link]

-

ChEMBL. Target: Histamine H1 receptor (CHEMBL231). [Link]

-

PubMed. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. [Link]

-

MDPI. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]

-

RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

-

PubMed Central. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. [Link]

-

PubMed Central. Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor. [Link]

-

PubMed. Synthesis and structure-activity relationships of 4,5-fused pyridazinones as histamine H₃ receptor antagonists. [Link]

-

PubMed. Effect of 4-(4-chlorobenzyl)pyridine on rat hepatic microsomal cytochrome P450 and drug-metabolizing enzymes in vivo and in vitro. [Link]

-

Frontiers. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

Sources

- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]

- 4. Carbinoxamine - Wikipedia [en.wikipedia.org]

- 5. veeprho.com [veeprho.com]

- 6. H1 antagonist - Wikipedia [en.wikipedia.org]

- 7. Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMPDB [smpdb.ca]

- 9. biocomppharma.com [biocomppharma.com]

- 10. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride and its Analogs

Abstract

This technical guide provides a comprehensive exploration of the potential structure-activity relationships (SAR) of 4-(chlorodiphenylmethyl)pyridine hydrochloride. While this compound is primarily documented as a versatile chemical intermediate, its core structural motifs—the 4-substituted pyridine ring and the diphenylmethyl (benzhydryl) group—are prevalent in pharmacologically active agents, particularly first-generation antihistamines and anticholinergic compounds. This guide will, therefore, extrapolate from established SAR principles of these related classes of molecules to build a predictive framework for the biological activity of novel derivatives of 4-(chlorodiphenylmethyl)pyridine. Detailed experimental protocols for the synthesis of analogs and their subsequent in vitro evaluation are provided to empower researchers in drug discovery and development to investigate this chemical scaffold.

Introduction: Unveiling the Pharmacological Potential of a Versatile Scaffold

4-(Chlorodiphenylmethyl)pyridine hydrochloride is a chemical entity with the molecular formula C₁₈H₁₅Cl₂N.[1] Its structure is characterized by a pyridine ring substituted at the 4-position with a diphenylmethyl group bearing a chlorine atom. This diphenylmethyl moiety, also known as a benzhydryl group, is a key pharmacophore in many first-generation H₁-antihistamines, contributing to their high lipophilicity and ability to cross the blood-brain barrier. The pyridine ring itself is a ubiquitous heterocyclic motif in medicinal chemistry, known to engage in a variety of biological interactions.[2][]

Given the absence of extensive biological characterization of 4-(chlorodiphenylmethyl)pyridine hydrochloride in the public domain, this guide will pioneer a logical, structure-based hypothesis of its potential pharmacological activities. By dissecting the molecule into its core components and drawing parallels with well-characterized drugs, we can construct a robust SAR framework. This will serve as a foundational resource for researchers aiming to design and synthesize novel analogs with tailored biological profiles.

Postulated Biological Activities and Mechanistic Considerations

The structural resemblance of 4-(chlorodiphenylmethyl)pyridine to classic antihistamines like diphenhydramine and chlorpheniramine strongly suggests a potential affinity for the histamine H₁ receptor. The general structure of H₁-antagonists often includes two aromatic rings linked to a central atom, which in turn is connected to an aliphatic chain terminating in a tertiary amine.[4][5] In 4-(chlorodiphenylmethyl)pyridine, the two phenyl rings and the central carbon atom mirror this arrangement. The pyridine nitrogen, in its protonated form, could mimic the tertiary amine found in traditional antihistamines.

Furthermore, many first-generation antihistamines also exhibit significant anticholinergic (muscarinic receptor antagonist) activity, which is responsible for side effects like dry mouth and sedation. The general pharmacophore for anticholinergics often includes a bulky, lipophilic group and a nitrogen atom, which are present in our target molecule.[6] Therefore, it is plausible that 4-(chlorodiphenylmethyl)pyridine hydrochloride could also interact with muscarinic acetylcholine receptors.

The following sections will delve into the SAR of this scaffold, considering these two primary hypothetical activities.

Structure-Activity Relationship (SAR) Analysis

The versatile reactivity of 4-(chlorodiphenylmethyl)pyridine hydrochloride allows for systematic structural modifications to probe its SAR.[1] These modifications can be broadly categorized into three regions: the diphenylmethyl moiety, the pyridine ring, and the benzylic chlorine atom.

Modifications of the Diphenylmethyl Group

The two phenyl rings of the diphenylmethyl group are critical for van der Waals interactions with the receptor binding pocket. Their size, conformation, and electronic properties can significantly influence binding affinity and selectivity.

-

Substitution on the Phenyl Rings: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, or para positions of the phenyl rings can modulate the electronic distribution and steric bulk of the molecule. For instance, para-substitution with a halogen, as seen in chlorpheniramine, is often associated with increased antihistaminic potency.

-

Ring Bioisosteres: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems (e.g., thiophene, furan, or even another pyridine ring) can explore different binding interactions and alter the overall physicochemical properties of the molecule.

Modifications of the Pyridine Ring

The pyridine ring serves as a key structural anchor and its nitrogen atom can participate in crucial hydrogen bonding or ionic interactions.

-

Position of the Diphenylmethyl Group: While the parent compound has the substituent at the 4-position, synthesizing analogs with the diphenylmethyl group at the 2- or 3-position would be a critical step in understanding the spatial requirements of the receptor.

-

Substitution on the Pyridine Ring: Introducing small alkyl or electron-withdrawing groups on the pyridine ring can fine-tune the basicity of the pyridine nitrogen and influence its interaction with the receptor.

Replacement of the Benzylic Chlorine Atom

The chlorine atom at the benzylic position is a reactive leaving group, making this position an ideal point for diversification. Nucleophilic substitution reactions can be employed to introduce a wide array of functional groups.

-

Introduction of Ether and Amine Linkages: Replacing the chlorine with an oxygen or nitrogen atom to introduce an ether or amine linkage, respectively, followed by an alkyl chain terminating in a tertiary amine, would generate compounds that more closely resemble classic ethanolamine or ethylenediamine antihistamines.

-

Introduction of Other Functional Groups: A variety of other nucleophiles can be used to displace the chloride, introducing functionalities such as azides, nitriles, or thiols, allowing for a broad exploration of the chemical space around this position.

The following table summarizes the proposed modifications and their potential impact on activity based on the SAR of related compounds.

| Modification Site | Proposed Change | Rationale/Hypothesized Effect |

| Diphenylmethyl Group | Para-substitution with halogens (F, Cl, Br) | May increase antihistaminic potency by enhancing hydrophobic interactions. |

| Introduction of small alkyl groups (e.g., methyl) | Can probe steric tolerance within the binding pocket. | |

| Replacement of a phenyl ring with a bioisostere (e.g., thiophene) | May alter binding mode and selectivity. | |

| Pyridine Ring | Moving the diphenylmethyl group to the 2- or 3-position | To assess the optimal geometry for receptor binding. |

| Introducing substituents on the pyridine ring | To modulate the pKa of the pyridine nitrogen and its interaction potential. | |

| Benzylic Position | Replacement of -Cl with -O-(CH₂)₂-N(CH₃)₂ | To create a classic ethanolamine ether antihistamine analog. |

| Replacement of -Cl with -N(H)-(CH₂)₂-N(CH₃)₂ | To generate an ethylenediamine antihistamine analog. | |

| Replacement of -Cl with -OH | To create the corresponding alcohol, which may serve as a synthetic precursor or have its own activity. |

Experimental Protocols

To validate the SAR hypotheses, a systematic approach involving chemical synthesis and biological evaluation is necessary.

General Synthetic Scheme for Analog Generation

The synthesis of analogs of 4-(chlorodiphenylmethyl)pyridine hydrochloride can be achieved through a multi-step process, starting from readily available precursors.

Sources

- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 4. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

- 5. ANTI-HISTAMINES AND ITS DRUGS WITH SAR AND | PPTX [slideshare.net]

- 6. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential therapeutic targets of 4-(Chlorodiphenylmethyl)pyridine hydrochloride

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride and its Analogs

Authored by: A Senior Application Scientist

Abstract

4-(Chlorodiphenylmethyl)pyridine hydrochloride is a chemical entity recognized primarily as a key intermediate in the synthesis of various pharmaceutical compounds. While not extensively studied as a standalone therapeutic agent, its core structure, featuring a diphenylmethyl and a pyridine moiety, is present in numerous biologically active molecules. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic targets of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. By examining the established pharmacology of its structural analogs, we delineate a logical, evidence-based workflow for target identification and validation, from initial computational screening to detailed in vitro and in vivo characterization. This document serves as a roadmap for unlocking the therapeutic possibilities of this and other similarly under-characterized chemical scaffolds.

Introduction: The Case for Investigating 4-(Chlorodiphenylmethyl)pyridine Hydrochloride

In the landscape of drug discovery, chemical intermediates often represent an untapped reservoir of potential therapeutic agents. 4-(Chlorodiphenylmethyl)pyridine hydrochloride is one such molecule. Its primary role to date has been in the synthesis of other compounds, including antihistamines. However, the intrinsic chemical features of this molecule—specifically the diphenylmethyl group and the pyridine ring—are pharmacophores present in a wide array of drugs targeting the central nervous system (CNS), inflammatory pathways, and beyond.

This guide moves beyond its established role as a synthetic precursor to propose a systematic investigation into its own potential biological activities. We will explore the known targets of structurally analogous compounds and lay out a comprehensive, multi-tiered experimental plan to identify and validate potential therapeutic targets for 4-(Chlorodiphenylmethyl)pyridine hydrochloride.

Structural Analogs as a Guidepost for Target Identification

The logical starting point for elucidating the therapeutic potential of an understudied compound is to analyze the pharmacology of its structural relatives. The diphenylmethyl and pyridine moieties are key to the activity of several classes of drugs.

The Diphenylmethyl Moiety: A Privileged Scaffold

The diphenylmethyl group is found in a variety of CNS-active drugs. Its bulky, lipophilic nature facilitates penetration of the blood-brain barrier and interaction with hydrophobic pockets in various receptors and transporters.

-

Dopamine Transporter (DAT): Compounds like modafinil and its analogs, which feature a diphenylmethyl group, are known to act as dopamine reuptake inhibitors. This mechanism is central to their wakefulness-promoting and cognitive-enhancing effects.

-

Histamine H1 Receptor: The diphenylmethyl scaffold is a classic feature of first-generation antihistamines such as diphenhydramine. These compounds act as inverse agonists at the H1 receptor, alleviating allergic symptoms but also causing sedation due to CNS penetration.

-

Sodium Channels: Certain anticonvulsant drugs incorporate a diphenylmethyl-like structure, which contributes to their interaction with and modulation of voltage-gated sodium channels.

The Pyridine Ring: A Versatile Heterocycle

The pyridine ring is a common feature in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship to a phenyl ring.

-

GABA-A Receptors: The pyridine ring is present in some benzodiazepine-like compounds and other modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.

-

Enzyme Inhibition: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal chelator, making it a valuable component in the design of various enzyme inhibitors.

Given these precedents, a primary hypothesis is that 4-(Chlorodiphenylmethyl)pyridine hydrochloride may exhibit activity at one or more of these targets.

A Multi-Tiered Workflow for Target Identification and Validation

We propose a systematic, multi-tiered approach to investigate the potential therapeutic targets of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. This workflow is designed to be both comprehensive and resource-efficient, starting with broad screening and progressively narrowing down to specific, high-potential targets.

Figure 1: A multi-tiered workflow for target identification.

Tier 1: In Silico and High-Throughput Screening

The initial phase focuses on generating and testing a broad range of hypotheses in a cost-effective manner.

-

In Silico Target Prediction: Computational methods are employed to predict potential biological targets.[1][2][3][4] This involves:

-

Ligand-Based Methods: Comparing the 2D and 3D structure of 4-(Chlorodiphenylmethyl)pyridine hydrochloride to databases of compounds with known biological activities.[2]

-

Structure-Based Methods (Panel Docking): If high-quality crystal structures are available, the compound can be virtually docked against a panel of proteins to predict binding affinity.[1][5][6]

-

-

High-Throughput Screening (HTS): The compound is screened against large, diverse panels of biological targets. This provides an unbiased approach to discovering novel activities. Key screening panels would include:

-

GPCR Panel: Given the prevalence of GPCRs as drug targets, screening against a broad panel is essential.[7][8][9][10] Assays typically measure second messenger mobilization (e.g., Ca2+ or cAMP) or β-arrestin recruitment.[8][10][11]

-

Ion Channel Panel: The structural similarity to compounds known to modulate ion channels makes this a high-priority screen.[12][13][14][15][16] Automated electrophysiology or fluorescence-based assays can be used to assess activity against a wide range of ion channels.[12][13][14]

-

Kinase Panel: The pyridine moiety suggests potential for kinase inhibition.[17] Luminescence-based assays that detect ADP formation are a common HTS method for kinases.[18][19]

-

Tier 2: Hit Confirmation and Prioritization

Hits from Tier 1 are subjected to more rigorous testing to confirm their activity and prioritize them for further investigation.

-

Binding Assays: These assays directly measure the interaction between the compound and the target protein. Common techniques include:

-

Primary Functional Assays: These assays confirm that binding to the target results in a functional effect. The specific assay depends on the target class, for example:

-

Dopamine Transporter (DAT) Uptake Assay: Measures the ability of the compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.[23][24][25][26]

-

Histamine H1 Receptor Functional Assays: Can involve measuring calcium mobilization or GTPγS binding to assess receptor activation.[20][27][28]

-

GABA-A Receptor Electrophysiology: Measures changes in chloride currents in response to the compound, indicating modulation of receptor activity.[29][30][31][32][33]

-

Tier 3: Mechanism of Action and Selectivity Profiling

Once hits are confirmed, the focus shifts to understanding their precise mechanism of action (MoA) and their selectivity.

-

Detailed MoA Studies:

-

Enzyme Kinetics: For enzyme targets, detailed kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Advanced Electrophysiology: For ion channels and receptors, detailed patch-clamp electrophysiology can elucidate the specific effects on channel gating, conductance, and kinetics.[29][30][31]

-

-

Selectivity Profiling: The compound is tested against a panel of closely related targets to assess its selectivity. For example, a confirmed DAT inhibitor would be tested against the serotonin and norepinephrine transporters. High selectivity is often a desirable characteristic for a therapeutic candidate, as it can reduce the likelihood of off-target side effects.

Tier 4: In Vivo Validation

The final stage of preclinical investigation involves testing the compound in relevant animal models of disease.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted (PK), and how it affects the body (PD).

-

Efficacy Studies: The compound is tested in animal models of diseases relevant to its validated target (e.g., models of Parkinson's disease for a DAT inhibitor, or models of allergy for an H1 antagonist).

Detailed Experimental Protocols

The following are example protocols for key assays mentioned in the workflow. These are intended as a guide and may require optimization for specific laboratory conditions.

Protocol: Dopamine Transporter (DAT) Uptake Assay

This protocol describes a method to measure the inhibition of dopamine uptake by 4-(Chlorodiphenylmethyl)pyridine hydrochloride in cells expressing the human dopamine transporter.[23][24][25]

Materials:

-

CHO or HEK293 cells stably expressing the human DAT

-

[³H]-Dopamine

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Plate DAT-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of 4-(Chlorodiphenylmethyl)pyridine hydrochloride in assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compound or vehicle for 10-20 minutes at room temperature.

-

Uptake Initiation: Add [³H]-Dopamine to each well to initiate uptake and incubate for a defined period (e.g., 10 minutes).

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-Dopamine using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percent inhibition of dopamine uptake against the concentration of the test compound.

Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol details a competition binding assay to determine the affinity of the test compound for the histamine H1 receptor.[20]

Materials:

-

Membranes from cells expressing the human H1 receptor

-

[³H]-Mepyramine (a radiolabeled H1 antagonist)

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the H1 receptor-containing membranes, [³H]-mepyramine, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

-

Data Analysis: Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

Data Presentation and Interpretation

All quantitative data from these assays should be summarized in clear, well-structured tables for easy comparison.

Table 1: Example Data Summary for Target Screening

| Target Class | Assay Type | Endpoint Measured | Result (e.g., IC50, Ki) |

| GPCRs | |||

| Histamine H1 | Radioligand Binding | Ki | 50 nM |

| Dopamine D2 | Calcium Mobilization | No significant activity | > 10 µM |

| Transporters | |||

| Dopamine (DAT) | [³H]-Dopamine Uptake | IC50 | 120 nM |

| Serotonin (SERT) | [³H]-Serotonin Uptake | IC50 | > 10 µM |

| Ion Channels | |||

| hERG | Electrophysiology | IC50 | > 30 µM |

Conclusion and Future Directions

While 4-(Chlorodiphenylmethyl)pyridine hydrochloride is currently known as a chemical intermediate, its structural features suggest a high probability of biological activity. The systematic approach outlined in this guide, leveraging knowledge from structural analogs and employing a tiered screening and validation workflow, provides a robust framework for identifying and characterizing its potential therapeutic targets. Successful identification of a novel target and mechanism of action for this compound could open up new avenues for the development of therapeutics for a range of disorders, particularly those affecting the central nervous system. Future work should focus on lead optimization to improve potency and selectivity, followed by comprehensive preclinical and clinical development.

References

-

Ion Channel Assays. Sygnature Discovery. [Link]

-

Ion Channel Assay Services. ION Biosciences. [Link]

-

In Silico Target Prediction. Creative Biolabs. [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PMC. [Link]

-

Ion Channel Screening - Assay Guidance Manual. NCBI - NIH. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

Ion Channel Assays. Charles River Laboratories. [Link]

-

Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]

-

GPCR Screening Services. Creative Bioarray. [Link]

-

GPCR Assay Services. Reaction Biology. [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Jove. [Link]

-

In Silico Target Prediction for Small Molecules. PubMed. [Link]

-

Ion Channel Selectivity Profiling Assays. Charles River. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

-

A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

-

In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. [Link]

-

Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

-

How are target proteins identified for drug discovery? Patsnap Synapse. [Link]

-

GPCR Assay Services. ION Biosciences. [Link]

-

Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Identification of Direct Protein Targets of Small Molecules. PMC - NIH. [Link]

-

DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins DiscoverX. [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

-

Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [Link]

-

Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed. [Link]

-

Assay: Binding affinity towards human H1 receptor (CHEMBL691445). EMBL-EBI. [Link]

-

Electrophysiology of ionotropic GABA receptors. PMC - NIH. [Link]

-

Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PMC. [Link]

-

GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. [Link]

-

Data from electrophysiological studies of GABA(A) receptor agonists. ResearchGate. [Link]

-

Engineering a Light-Regulated GABAA Receptor for Optical Control of Neural Inhibition. ACS Publications. [Link]

-

SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. The Journal of Nuclear Medicine. [Link]

Sources

- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 2. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]